molecular formula C14H8FNO3S B11362052 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11362052
M. Wt: 289.28 g/mol
InChI Key: RJFCKZJRFXKDNQ-UHFFFAOYSA-N
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Description

2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a combination of fluorophenyl, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 2-fluorophenyl and thiophene derivatives, followed by their coupling and subsequent cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce various functional groups to the fluorophenyl or thiophene rings.

Scientific Research Applications

2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may serve as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
  • 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
  • 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxaldehyde

Comparison: Compared to similar compounds, 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its ester functional group, which can influence its reactivity and biological activity. The presence of the fluorophenyl and thiophene rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8FNO3S

Molecular Weight

289.28 g/mol

IUPAC Name

(2-fluorophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H8FNO3S/c15-9-4-1-2-5-11(9)18-14(17)10-8-12(19-16-10)13-6-3-7-20-13/h1-8H

InChI Key

RJFCKZJRFXKDNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)F

Origin of Product

United States

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